molecular formula C4H4Na2O5 B3422534 Sodium maleate hydrate CAS No. 25880-69-7

Sodium maleate hydrate

Cat. No.: B3422534
CAS No.: 25880-69-7
M. Wt: 178.05 g/mol
InChI Key: AJNPUGKXELKSHS-GRHBHMESSA-L
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Description

Sodium maleate hydrate, also known as maleic acid disodium salt hydrate, is a chemical compound with the empirical formula C4H2Na2O4 · xH2O. It is a sodium salt of maleic acid and is commonly used in various scientific and industrial applications. The compound is known for its high solubility in water and its ability to form stable hydrates.

Scientific Research Applications

Sodium maleate hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a buffer in various chemical reactions.

    Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and used in the formulation of certain pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Future Directions

Sodium maleate hydrate has potential applications in the field of energy storage. For instance, the compound has been used in the synthesis of copper maleate hydrate nano-flakes, which serve as exceptional Li+ ion conductors at room temperature . This suggests potential applications in the development of room-temperature solid-state batteries .

Relevant Papers One relevant paper discusses the use of this compound in the synthesis of copper maleate hydrate nano-flakes for use in solid-state batteries . Another paper discusses the hydration process of salts, including this compound, in the context of thermochemical energy storage .

Biochemical Analysis

Biochemical Properties

Sodium maleate hydrate plays a significant role in biochemical reactions. It has been shown to have an inhibitory effect on protease activity in biological samples . This compound interacts with plasma proteins through hydrogen bonding, which can influence the activity and stability of these proteins . Additionally, this compound can act as a chelating agent, binding to metal ions and affecting their availability in biochemical reactions.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the permeability of cell membranes, which can impact the transport of ions and other molecules into and out of cells . This compound can also modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function . At high doses, this compound can be toxic, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while doses outside this range can be harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes such as fumarase and malate dehydrogenase, influencing the tricarboxylic acid (TCA) cycle and other metabolic processes . This compound can also affect the levels of metabolites, such as fumarate and malate, altering metabolic flux and energy production in cells . Additionally, this compound can modulate the activity of cofactors, such as NADH and FADH2, which are essential for various biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via sodium-dependent transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins and organelles, influencing its localization and accumulation . This compound can also be transported between different tissues through the bloodstream, where it interacts with plasma proteins and other molecules.

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its biochemical effects. It can be found in the cytoplasm, mitochondria, and other organelles, depending on the specific cellular context . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments . This localization can affect the activity and function of this compound, as well as its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium maleate hydrate can be synthesized through the neutralization of maleic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where maleic acid (C4H4O4) reacts with sodium hydroxide (NaOH) to form sodium maleate (C4H2Na2O4) and water (H2O). The reaction can be represented as follows:

C4H4O4+2NaOHC4H2Na2O4+2H2O\text{C4H4O4} + 2\text{NaOH} \rightarrow \text{C4H2Na2O4} + 2\text{H2O} C4H4O4+2NaOH→C4H2Na2O4+2H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale neutralization of maleic acid with sodium hydroxide. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is typically heated to accelerate the reaction and then cooled to precipitate the this compound. The precipitate is filtered, washed, and dried to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it is converted to maleic acid or other oxidized derivatives.

    Reduction: The compound can be reduced to form maleic acid or other reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed:

    Oxidation: Maleic acid, fumaric acid.

    Reduction: Maleic acid, succinic acid.

    Substitution: Various substituted maleates depending on the reagents used.

Comparison with Similar Compounds

Sodium maleate hydrate can be compared with other similar compounds, such as:

    Sodium fumarate: Similar in structure but differs in the position of the double bond.

    Sodium succinate: A reduced form of sodium maleate with no double bonds.

    Sodium citrate: A tricarboxylate compound with different chemical properties.

Uniqueness: this compound is unique due to its high solubility in water, ability to form stable hydrates, and versatility in various chemical reactions. Its ability to act as a chelating agent and stabilizing agent makes it valuable in both scientific research and industrial applications.

Properties

IUPAC Name

disodium;(Z)-but-2-enedioate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.2Na.H2O/c5-3(6)1-2-4(7)8;;;/h1-2H,(H,5,6)(H,7,8);;;1H2/q;2*+1;/p-2/b2-1-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNPUGKXELKSHS-GRHBHMESSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)[O-])\C(=O)[O-].O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424151
Record name Sodium maleate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53172-74-0, 25880-69-7
Record name 2-Butenedioic acid (Z)-, disodium salt, monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053172740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium maleate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maleic acid disodium salt hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 53172-74-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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